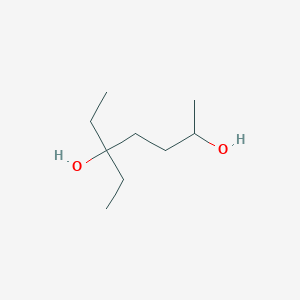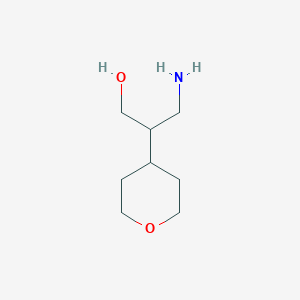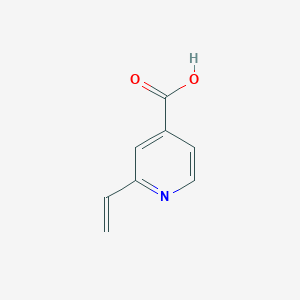
5-(Methoxymethyl)-pyridine-3-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of a chemical compound refers to the process used to create it. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, or computational methods .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions needed for these reactions, and the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and more. These properties can be determined through various experimental methods .Scientific Research Applications
Sustainable Chemistry and Biomass Conversion
Conversion of Plant Biomass to Furan Derivatives "5-(Methoxymethyl)-pyridine-3-carboxaldehyde" relates closely to research on furan derivatives like 5-hydroxymethylfurfural (HMF) and its derivatives, which are key intermediates for sustainable chemistry. HMF and derivatives are derived from plant biomass and serve as platform chemicals for the production of fuels, polymers, and functional materials. The significance lies in their potential to replace non-renewable hydrocarbon sources, showcasing a future where plant biomass could majorly supply the chemical industry's needs (Chernyshev, Kravchenko, & Ananikov, 2017).
Medicinal Chemistry and Drug Design
Hybrid Catalysts in Pharmaceutical Synthesis The compound's framework is instrumental in synthesizing pharmaceuticals, such as the pyranopyrimidine core, which is crucial for the medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. Research on hybrid catalysts for synthesizing pyranopyrimidine derivatives through multicomponent reactions underscores the compound's role in developing lead molecules for drug discovery (Parmar, Vala, & Patel, 2023).
Material Science
Catalytic Vapor Phase Synthesis In material science, the catalytic vapor phase synthesis of pyridine bases, involving precursors like acetaldehyde, formaldehyde, and ammonia, highlights the compound's utility. The use of HZSM-5 catalysts for producing pyridine showcases the advanced catalytic methods for meeting the chemical industry's demands, indicating the compound's broader applications beyond pharmaceuticals into materials science and industrial chemistry (Suresh Kumar Reddy, Srinivasakannan, & Raghavan, 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(methoxymethyl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-6-8-2-7(5-10)3-9-4-8/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUAPUXSWJESTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CN=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)-pyridine-3-carboxaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(4-Piperidinyloxy)phenyl]acetamide](/img/structure/B6319974.png)









